molecular formula C14H13BrN2OS B1375108 5-bromo-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide CAS No. 1375473-68-9

5-bromo-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

Cat. No.: B1375108
CAS No.: 1375473-68-9
M. Wt: 337.24 g/mol
InChI Key: FHBRCFYLWUIGMG-UHFFFAOYSA-N
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Description

5-bromo-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H13BrN2OS and its molecular weight is 337.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photostabilization of Poly(vinyl chloride) Films

5-bromo-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide and similar thiophene derivatives have been explored for their potential in photostabilizing poly(vinyl chloride) (PVC) films. Research indicates that these materials can significantly reduce the level of photodegradation in PVC, with certain additives reducing the rate of appearance of infrared absorption bands of degradation products and the quantum yield of chain scission by substantial factors (Balakit et al., 2015).

Antitubercular Activity

Thiophene-2-carboxamide derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antitubercular activity. Some of these compounds have shown promising activity against Mycobacterium tuberculosis with lower cytotoxicity profiles, making them potential candidates for antitubercular agents (Marvadi et al., 2020).

Nonlinear Optical Properties and Electronic Structure

The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, including derivatives of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, has been explored for studying their nonlinear optical (NLO) properties and electronic structure. Through DFT calculations, various reactivity parameters were considered, such as FMOs, HOMO–LUMO energy gap, and electrophilicity index, highlighting the potential of these compounds in electronic and optical applications (Ahmad et al., 2021).

Potential Antipsychotic Agents

Heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride, including thiophene-2-carboxamide derivatives, have been evaluated as potential antipsychotic agents. These analogues demonstrated promising in vitro and in vivo activities in antagonizing the apomorphine-induced climbing response in mice, suggesting their potential use in psychiatric medication (Norman et al., 1996).

Synthesis and Evaluation in Chemical Sensors

Novel this compound derivatives have been developed as chemosensors for the selective identification of toxic ions, such as Pd2+. These compounds showed significant sensitivity and selectivity in fluorescence turn-off performances, highlighting their application in environmental monitoring and safety (Shally et al., 2020).

Antibacterial Activity

N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, related to thiophene-2-carboxamide compounds, have been synthesized and evaluated for their in vitro antibacterial activity. These compounds showed potential antimicrobial activity against various bacterial species, including strains of antibiotic-resistant E. coli (Babu et al., 2015).

Properties

IUPAC Name

5-bromo-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS/c15-13-6-5-12(19-13)14(18)17-10-3-4-11-9(8-10)2-1-7-16-11/h3-6,8,16H,1-2,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBRCFYLWUIGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(S3)Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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